1-(4-chlorophenyl)-2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one
Description
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Properties
IUPAC Name |
1-(4-chlorophenyl)-2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S/c1-28-11-10-26-20(17-12-23-18-5-3-2-4-16(17)18)24-25-21(26)29-13-19(27)14-6-8-15(22)9-7-14/h2-9,12,23H,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCNYKNQDJUFSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Cl)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
CCG-29761, also known as 1-(4-chlorophenyl)-2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one, is a potent inhibitor of the Rho/MRTF/SRF signaling pathway. Its primary target is the myocardin-related transcription factor A (MRTF-A), which plays a crucial role in various cellular functions.
Mode of Action
CCG-29761 interacts with MRTF-A, inhibiting its function and subsequently suppressing the Rho/MRTF/SRF-mediated transcriptional regulation. This interaction results in the inhibition of several cellular events triggered by MRTF-A activation, including serum response factor-mediated gene expression and cell migration.
Biochemical Pathways
The Rho/MRTF/SRF signaling pathway, which CCG-29761 targets, is involved in various cellular processes, including cell migration, tissue fibrosis, and the development of atherosclerotic lesions. By inhibiting MRTF-A, CCG-29761 affects these pathways and their downstream effects.
Pharmacokinetics
It is known that the compound exhibits inhibitory effects on cellular events triggered by mrtf-a activation
Result of Action
The inhibition of MRTF-A by CCG-29761 leads to a decrease in serum response factor-mediated gene expression and cell migration. This results in the suppression of several pathological processes, including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of CCG-29761. For instance, behaviors, nutrition, and chemicals and industrial pollutants can affect cellular epigenetics, which in turn can impact the effectiveness of CCG-29761
Biological Activity
The compound 1-(4-chlorophenyl)-2-{[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one is a novel synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
where:
- C = Carbon
- H = Hydrogen
- Cl = Chlorine
- N = Nitrogen
- O = Oxygen
- S = Sulfur
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including compounds similar to the one in focus. Research indicates that the incorporation of indole and triazole moieties enhances cytotoxicity against various cancer cell lines.
Case Study:
A study evaluated the compound's efficacy against human colon cancer (HCT116) cells. The results demonstrated a significant reduction in cell viability with an IC50 value of approximately , suggesting potent anticancer activity comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound has also been screened for its antimicrobial properties . Triazole derivatives are known for their antifungal and antibacterial activities. Preliminary findings indicate that this specific compound exhibits significant activity against various bacterial strains.
Research Findings:
In vitro assays revealed that the compound demonstrated bactericidal effects comparable to standard antibiotics like streptomycin. It was particularly effective against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) ranging from to depending on the strain tested .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on structural activity relationship (SAR) studies:
- Inhibition of Enzymatic Pathways : The triazole ring may inhibit fungal cytochrome P450 enzymes, disrupting sterol biosynthesis.
- Induction of Apoptosis : The indole moiety is known to activate apoptotic pathways in cancer cells.
- Interference with DNA Synthesis : The compound may interact with DNA or RNA synthesis pathways, leading to cell cycle arrest.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
